molecular formula C15H17F3N2O3 B2449982 N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1421455-60-8

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2449982
CAS No.: 1421455-60-8
M. Wt: 330.307
InChI Key: VWAHUIJZQDDPNO-UHFFFAOYSA-N
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Description

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a useful research compound. Its molecular formula is C15H17F3N2O3 and its molecular weight is 330.307. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Chemical Synthesis

Research has focused on the asymmetric synthesis of related compounds, utilizing chiral auxiliaries and specific synthetic steps to control stereochemistry, highlighting the compound's role in facilitating complex synthetic routes. The work on grenadamide, a cyclopropane-containing natural product, exemplifies this application, showcasing an efficient six-step synthesis process that leverages the compound's characteristics for asymmetric synthesis (Green et al., 2005).

Amide Formation and Decarboxylative Condensation

Further studies have demonstrated the compound's utility in amide formation via decarboxylative condensation, utilizing hydroxylamines and α-ketoacids. This research emphasizes the compound's contribution to developing new methodologies for amide bond formation, which is crucial in synthesizing various organic compounds (Lei Ju et al., 2011).

Hydroxylation and Catalysis

Research on the hydroxylation of (hetero)aryl halides under mild conditions using related catalytic systems highlights the compound's potential in facilitating chemical transformations. This study showcases a method for efficiently producing phenols and hydroxylated heteroarenes, offering insights into the compound's role in catalytic processes (Shanghua Xia et al., 2016).

Novel Synthetic Approaches and Rearrangements

The development of novel synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific oxirane-2-carboxamides through rearrangement sequences highlights the compound's versatility in synthetic chemistry. This research provides new pathways for synthesizing anthranilic acid derivatives and oxalamides, demonstrating the compound's utility in creating complex organic molecules (V. Mamedov et al., 2016).

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O3/c16-15(17,18)9-20-13(22)12(21)19-8-14(23,11-6-7-11)10-4-2-1-3-5-10/h1-5,11,23H,6-9H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAHUIJZQDDPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NCC(F)(F)F)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.